molecular formula C12H10N2O5 B11853746 3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid

3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid

Katalognummer: B11853746
Molekulargewicht: 262.22 g/mol
InChI-Schlüssel: UPCWOWWIYKYYSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid is a chemical compound with the molecular formula C12H10N2O5. It is characterized by the presence of a quinoline ring substituted with hydroxy and nitro groups, and a propanoic acid side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Wirkmechanismus

The mechanism of action of 3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(8-Hydroxy-7-nitroquinolin-5-yl)propanoic acid is unique due to the presence of both hydroxy and nitro groups on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H10N2O5

Molekulargewicht

262.22 g/mol

IUPAC-Name

3-(8-hydroxy-7-nitroquinolin-5-yl)propanoic acid

InChI

InChI=1S/C12H10N2O5/c15-10(16)4-3-7-6-9(14(18)19)12(17)11-8(7)2-1-5-13-11/h1-2,5-6,17H,3-4H2,(H,15,16)

InChI-Schlüssel

UPCWOWWIYKYYSD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C(C=C2CCC(=O)O)[N+](=O)[O-])O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.